AGI-24512

MAT2A enzymatic inhibition allosteric inhibitor potency biochemical SAR

Standard MAT2A inhibitors often fail biochemical potency or lack published cellular validation. AGI-24512 resolves this with an enzymatic IC50 of 8 nM against human MAT2A and validated pharmacodynamics in MTAP-deleted HCT116 cells (SAM reduction IC50 ~100 nM; PRMT5-SDMA suppression IC50 95 nM). - Biochemical benchmark: 1.75x more potent than clinical candidate AG-270 (14 nM) and 52.5x more potent than PF-9366 (420 nM) in cell-free assays. - Structural reference: Co-crystal with human MAT2A at 1.10 Å resolution (PDB: 7KCF) enabling docking and FEP calculations. - Supply chain: Multiple pack sizes available; shipped ambient on blue ice; storage at -20°C recommended.

Molecular Formula C24H24N4O2
Molecular Weight 400.5 g/mol
Cat. No. B15602749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGI-24512
Molecular FormulaC24H24N4O2
Molecular Weight400.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H24N4O2/c1-16-20(17-10-12-19(29)13-11-17)24(30)28-23(25-16)22(27-14-6-3-7-15-27)21(26-28)18-8-4-2-5-9-18/h2,4-5,8-13,26,29H,3,6-7,14-15H2,1H3
InChIKeyVFEXODVWKUOZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGI-24512: High-Potency Allosteric MAT2A Inhibitor for MTAP-Deleted Cancer Research


AGI-24512 is a methionine adenosyltransferase 2A (MAT2A) allosteric inhibitor with an enzymatic IC50 of 8 nM [1]. It binds at the MAT2A homodimer interface to reduce S-adenosylmethionine (SAM) biosynthesis and selectively block proliferation of methylthioadenosine phosphorylase (MTAP)-deleted cancer cells . AGI-24512 served as the key precursor tool compound that enabled the discovery of the clinical candidate AG-270, the first-in-class oral MAT2A inhibitor [2]. A co-crystal structure with human MAT2A is available at 1.10 Å resolution (PDB: 7KCF), confirming the allosteric binding mode [3].

Why MAT2A Inhibitors Cannot Be Interchanged: The AGI-24512 Differentiation Case


MAT2A inhibitors are a heterogeneous class with divergent biochemical potency, cellular target engagement efficiency, and pharmacokinetic (PK) profiles that preclude generic substitution. AGI-24512 achieves an enzymatic IC50 of 8 nM — approximately 1.75-fold more potent biochemically than the clinical candidate AG-270 (IC50 = 14 nM) — yet it fails to translate this advantage into superior cellular SAM depletion or oral in vivo efficacy [1]. Specifically, AGI-24512 demonstrates poor oral absorption and a short half-life in rats, whereas AG-270 is orally bioavailable and metabolically stable across species [2]. Furthermore, the structurally distinct allosteric inhibitor PF-9366 exhibits an MAT2A IC50 of 420 nM, representing a 52.5-fold biochemical potency gap relative to AGI-24512 [3]. These quantitative divergences across potency, cellular pharmacodynamics, and PK mean that selecting the wrong MAT2A inhibitor for a given experimental context will compromise data reproducibility, mechanistic conclusions, and translational relevance.

AGI-24512 Quantitative Differentiation Evidence vs. MAT2A Inhibitor Comparators


Biochemical MAT2A Potency: AGI-24512 vs. PF-9366 (52.5-Fold Superiority)

AGI-24512 inhibits MAT2A with an IC50 of 8 nM, making it 52.5-fold more potent than the first-generation allosteric MAT2A inhibitor PF-9366, which has a reported IC50 of 420 nM and Kd of 170 nM . Both compounds function through an allosteric mechanism at the MAT2A dimer interface, yet AGI-24512 achieves this potency advantage via a strategically positioned phenolic substituent that displaces a structured water molecule near Gly193 in the allosteric pocket [1]. This potency differential is directly relevant for researchers selecting an inhibitor for biochemical reconstitution assays or in vitro screening cascades where maximizing target engagement at minimal compound concentration is critical.

MAT2A enzymatic inhibition allosteric inhibitor potency biochemical SAR

Cellular SAM Depletion: AGI-24512 vs. AG-270 (5-Fold Cellular Potency Gap Despite Superior Biochemical Potency)

In HCT116 MTAP-deleted (MTAP-/-) colorectal cancer cells, AGI-24512 reduces intracellular SAM levels with an IC50 of approximately 100 nM following 96-hour treatment . In contrast, AG-270 achieves a SAM depletion IC50 of 20 nM at 72 hours in the same isogenic HCT116 MTAP-null cell model . This represents a 5-fold greater cellular SAM-lowering potency for AG-270 despite AGI-24512's 1.75-fold superior biochemical MAT2A IC50 (8 nM vs. 14 nM). This inverted potency relationship demonstrates that biochemical MAT2A inhibition potency does not linearly predict cellular target engagement, and that the two compounds exhibit distinct cell penetration, intracellular accumulation, or target residence time characteristics that directly impact pharmacodynamic efficacy.

cellular target engagement S-adenosylmethionine depletion MTAP-null HCT116 pharmacodynamic biomarker

Pharmacokinetic Profile: AGI-24512 as an In Vitro Tool Compound — Direct Head-to-Head vs. Orally Bioavailable AG-270

A critical procurement-relevant differentiation of AGI-24512 is its PK profile: the compound exhibits poor oral absorption and a short half-life in rats, which precludes its use for oral in vivo efficacy studies . This liability was explicitly identified in the Agios drug discovery program as the driving factor for medicinal chemistry optimization that led first to AGI-25696 (improved metabolic stability) and ultimately to AG-270, a first-in-class oral MAT2A inhibitor with good bioavailability and metabolic stability across human, mouse, rat, dog, and monkey species [1]. AG-270 achieved 67% tumor growth inhibition (TGI) at 200 mg/kg oral dosing in a KP4 MTAP-deleted cell-derived xenograft model, an experiment that cannot be replicated with AGI-24512 via oral administration [1]. This PK demarcation defines a clear experimental boundary: AGI-24512 is restricted to in vitro and ex vivo applications, whereas AG-270 is the mandatory selection for any study requiring oral systemic exposure.

oral bioavailability pharmacokinetics rodent PK drug discovery lead optimization

PRMT5 Pathway Engagement: SDMA Biomarker Modulation as a Mechanistic Differentiator

AGI-24512 suppresses PRMT5-mediated symmetric dimethylarginine (SDMA) marks in MTAP-/- HCT116 cells with an IC50 of 95 nM, establishing a direct quantitative link between MAT2A catalytic inhibition, SAM depletion, and downstream PRMT5 pathway suppression . This mechanistic chain — MAT2A inhibition → SAM reduction → PRMT5 substrate-level suppression → SDMA decrease → splicing perturbation — is the foundational synthetic lethality rationale for targeting MAT2A in MTAP-deleted cancers and was first comprehensively demonstrated using AGI-24512 as the probe compound in the seminal Cancer Cell publication [1]. While other MAT2A inhibitors (AG-270, IDE397) also modulate this pathway, the SDMA IC50 of 95 nM for AGI-24512 represents one of the few publicly reported, cell-based quantitative PRMT5-pathway pharmacodynamic values for the MAT2A inhibitor class, providing a benchmark reference point for cellular target engagement studies.

PRMT5 inhibition SDMA symmetric dimethylarginine pharmacodynamic biomarker splicing perturbation

Allosteric Binding Mode Validated by High-Resolution Co-Crystal Structure (PDB: 7KCF)

AGI-24512 is co-crystallized with human MAT2A and its co-substrate SAM at 1.10 Å resolution (PDB: 7KCF), providing the highest-resolution structural characterization of a pyrazolo[1,5-a]pyrimidin-7-one MAT2A allosteric inhibitor bound to its target [1]. The structure confirms that AGI-24512 occupies the allosteric pocket located at the MAT2A homodimer interface, approximately 25 Å from the catalytic site, and stabilizes a dimer conformation incompatible with catalytic turnover [2]. This binding mode is conserved across the Agios inhibitor series (AGI-24512, AGI-25696, and AG-270 all share the same allosteric site), but AGI-24512 uniquely features a piperidine substituent at the 3-position and a phenolic hydroxyl at the 6-phenyl position that displace a protein-bound water molecule near Gly193, accounting for its nanomolar potency [2]. Co-crystal structures for related MAT2A inhibitors are also available (PF-9366: PDB 5UGH; AG-270: PDB 7KCC; AGI-41998: PDB 7RWH), but 7KCF at 1.10 Å remains among the highest-resolution MAT2A-ligand structures, supporting precise computational modeling and fragment-based design efforts.

X-ray crystallography allosteric inhibitor MAT2A dimer interface structure-based drug design

Optimal Experimental Contexts for AGI-24512: Evidence-Backed Selection Scenarios


In Vitro Mechanistic Studies of MAT2A-Dependent SAM Depletion and PRMT5 Pathway Suppression

AGI-24512 is the most extensively characterized early-stage MAT2A inhibitor for cellular mechanistic studies, with published quantitative data on SAM reduction (IC50 ~100 nM), PRMT5-mediated SDMA suppression (IC50 95 nM), and DNA damage induction (γH2AX elevation) — all in isogenic MTAP-/- vs. MTAP-WT HCT116 colorectal cancer cell lines [1]. The compound enables researchers to interrogate the complete MAT2A → SAM → PRMT5 → splicing → DNA damage signaling axis using a single, well-validated chemical probe. This makes AGI-24512 the optimal selection for pathway dissection experiments, siRNA/shRNA complementation studies, and pharmacodynamic biomarker validation where maximal biochemical characterization and literature precedent are required.

Structure-Based Drug Design and Computational Chemistry Using the 7KCF Co-Crystal Template

The AGI-24512-MAT2A co-crystal structure (PDB: 7KCF) at 1.10 Å resolution provides an exceptional structural template for molecular docking, free energy perturbation (FEP) calculations, and fragment-based virtual screening campaigns targeting the MAT2A allosteric dimer interface pocket [2]. Unlike the clinical candidate AG-270, AGI-24512 features a piperidine substituent and an exposed phenolic hydroxyl that engage distinct water-displacement interactions with Gly193, offering unique chemical starting points for scaffold hopping and bioisostere design [3]. Computational chemistry teams focused on next-generation MAT2A inhibitor discovery should use AGI-24512 and its 7KCF structure as a primary reference for ligand-based and structure-based design workflows.

Biochemical Assay Development and High-Throughput Screening (HTS) Reference Compound

With an enzymatic IC50 of 8 nM against recombinant human MAT2A, AGI-24512 is the most biochemically potent commercially available MAT2A allosteric inhibitor, exceeding AG-270 (14 nM) and PF-9366 (420 nM) in cell-free potency . This potency profile makes AGI-24512 the ideal positive control compound for MAT2A enzymatic assay development, HTS validation, and inhibitor selectivity profiling panels. Its robust biochemical activity ensures a wide assay window at low compound concentrations, minimizing solvent (DMSO) interference and enabling reliable Z'-factor optimization in 384-well and 1536-well screening formats.

Patient-Derived Organoid Sensitivity Testing for MTAP Deletion Biomarker Validation

AGI-24512 has been directly employed in drug-sensitivity testing using 18 patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids with defined MTAP and CDKN2A genomic status, where homozygous MTAP-deleted organoids demonstrated increased sensitivity to MAT2A inhibition compared to MTAP wild-type or heterozygous models [1]. This established utility in clinically relevant ex vivo models positions AGI-24512 as a reference tool compound for translational oncology groups validating MTAP deletion as a predictive biomarker of MAT2A inhibitor sensitivity in organoid or primary tumor culture platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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